tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTZUPNLSITARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679097 | |

| Record name | tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802983-66-0 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(3-pyrrolidinylmethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802983-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity, basic nitrogen atom, and the potential for stereospecific functionalization make it an ideal building block for creating molecules with high affinity and selectivity for biological targets. Within this class of compounds, tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate and its enantiomers have emerged as valuable intermediates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine allows for selective manipulation of the pyrrolidine nitrogen, while the methyl group on the carbamate nitrogen can fine-tune the molecule's steric and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

This compound is a chiral compound, and its properties are often reported for its specific enantiomers, which are more commonly used in drug development to ensure stereospecific interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [2] |

| Molecular Weight | 214.31 g/mol | [2] |

| CAS Number | 1064052-00-1 ((S)-enantiomer) | [2] |

| Appearance | Not widely reported, likely a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| Boiling Point | ~307.6 °C at 760 mmHg (Predicted for a related isomer) | [3] |

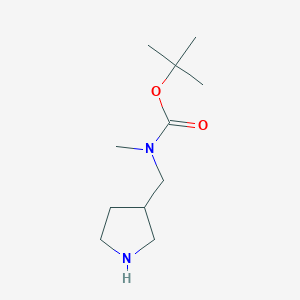

Structural Formula:

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from a suitable pyrrolidine precursor. A general and plausible synthetic strategy is outlined below. The causality behind these steps lies in the strategic introduction and manipulation of protecting groups to achieve the desired functionality at specific positions.

General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of the (S)-enantiomer. A similar procedure can be followed for the (R)-enantiomer starting from (R)-3-hydroxypyrrolidine.

Step 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base, for example, triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[4]

Step 2: Synthesis of (S)-tert-butyl 3-(((methylsulfonyl)oxy)pyrrolidine)-1-carboxylate

-

Dissolve the N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the mesylated intermediate.

Step 3 & 4: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

-

Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 6-8 hours.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

The crude azide is then reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, a Staudinger reaction followed by hydrolysis can be employed.

Step 5 & 6: Synthesis of (S)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

-

The primary amine from the previous step can be N-methylated via reductive amination. To a solution of the amine (1.0 eq) in methanol, add formaldehyde (1.1 eq) and an acid catalyst (e.g., acetic acid).

-

After stirring for 1 hour, add a reducing agent such as sodium cyanoborohydride in portions.

-

Stir for an additional 12 hours, then quench the reaction and work up to isolate the N-methylated product.

-

The resulting secondary amine is then protected with a Boc group using (Boc)2O and a base as described in Step 1 to yield the final product.

Applications in Drug Discovery

The pyrrolidine scaffold is a common motif in a variety of therapeutic agents.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, often by deprotecting the pyrrolidine nitrogen and performing further reactions at that site.

The Boc-protected exocyclic amine allows for the pyrrolidine nitrogen to be, for example, arylated or alkylated to introduce substituents that can interact with specific binding pockets in target proteins.

Example Signaling Pathway Context:

While not directly acting on a signaling pathway itself, this building block can be incorporated into molecules that do. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The pyrrolidine moiety can be a key part of this core or a substituent that enhances binding affinity or pharmacokinetic properties.

Caption: Role of pyrrolidine-containing inhibitors in a generic kinase signaling pathway.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate.[5]

Conclusion

This compound is a strategically important building block in the synthesis of complex molecules for drug discovery. Its protected exocyclic amine and chiral center provide a versatile platform for creating a diverse range of compounds with potential therapeutic applications. A thorough understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage the unique properties of the pyrrolidine scaffold in the design of next-generation therapeutics.

References

-

Chemical-Suppliers. (S)-tert-Butylpyrrolidin-3-ylmethylcarbamate. [Link]

-

LookChem. tert-butyl N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}carbamate, min 97%, 100 mg. [Link]

-

PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. [Link]

-

PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. [Link]

-

PubChem. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. [Link]

-

PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. [Link]

-

PubChem. tert-Butyl (1-methylpyrrolidin-3-yl)carbamate. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

PubChem. (R)-3-N-Boc-Aminomethyl pyrrolidine. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Ghinwa H. H. et al. ACS Med. Chem. Lett.2015 , 6, 2, 200–211. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. Roles of the carbamate moiety in drugs and prodrugs. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ChemBK. tert-Butyl (3-Methylpyrrolidin-3-yl)carbaMate. [Link]

-

Hubei Tianshu Pharmaceutical Co., Ltd. tert-butyl (R)-(pyrrolidin-3-ylmethyl)carbamate hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis leverages an orthogonal protection strategy, beginning with the readily available precursor, 3-(aminomethyl)pyrrolidine. This document details the strategic rationale behind the chosen pathway, step-by-step experimental protocols with mechanistic insights, and a summary of key reaction parameters. The target audience for this guide includes researchers, synthetic chemists, and professionals in the pharmaceutical industry engaged in the design and synthesis of novel therapeutics.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, functionalized 3-substituted pyrrolidines serve as critical intermediates in the synthesis of various therapeutic agents. This compound is a key building block that incorporates a protected secondary amine, offering a versatile handle for further chemical elaboration.

The synthesis of this target molecule presents a key challenge: the presence of two secondary amines—one endocyclic (the pyrrolidine nitrogen) and one exocyclic. To achieve the desired structure, a synthetic strategy that allows for the selective N-methylation of the exocyclic carbamate is paramount. This necessitates an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions without affecting each other.

The chosen synthetic pathway, outlined below, employs a benzyl (Bn) group for the protection of the pyrrolidine nitrogen and a tert-butoxycarbonyl (Boc) group for the exocyclic amine. This strategy is advantageous because the benzyl group can be selectively removed under hydrogenolysis conditions, which are orthogonal to the acid-labile Boc group.

The Synthetic Pathway: A Three-Step Approach

The synthesis is designed as a three-step sequence starting from 1-benzyl-3-(aminomethyl)pyrrolidine. This approach provides a clear and efficient route to the target compound with good overall yield and purity.

// Nodes for reactants, intermediates, and product Start [label="1-Benzyl-3-(aminomethyl)pyrrolidine"]; Intermediate1 [label="tert-Butyl (1-benzylpyrrolidin-3-yl)methylcarbamate"]; Intermediate2 [label="tert-Butyl (1-benzylpyrrolidin-3-yl)methyl(methyl)carbamate"]; Product [label="this compound"];

// Reaction arrows with reagents Start -> Intermediate1 [label="(Boc)₂O, Et₃N\nDCM"]; Intermediate1 -> Intermediate2 [label="1. NaH, THF\n2. MeI"]; Intermediate2 -> Product [label="H₂, Pd/C\nMeOH"]; } केंद Caption: Overall synthetic scheme for this compound.

Step 1: Boc Protection of the Primary Amine

The initial step involves the selective protection of the primary exocyclic amine of 1-benzyl-3-(aminomethyl)pyrrolidine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction that proceeds under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-(aminomethyl)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to neutralize the acid generated during the reaction.

-

Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate, can be purified by flash column chromatography on silica gel if necessary.

Mechanistic Insight: The lone pair of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate, facilitated by the departure of the stable tert-butoxide and carbon dioxide, results in the formation of the carbamate.

Step 2: N-Methylation of the Boc-Protected Amine

This is the key step where the methyl group is introduced onto the carbamate nitrogen. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the relatively non-acidic N-H of the carbamate.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tert-butyl (1-benzylpyrrolidin-3-yl)methyl(methyl)carbamate can be purified by flash column chromatography.

Causality and Trustworthiness: The use of NaH ensures the generation of the carbamate anion, which is a potent nucleophile. The subsequent addition of methyl iodide results in an Sₙ2 reaction to form the N-methylated product. This method is highly reliable for the N-methylation of carbamates.[3]

Step 3: Deprotection of the Pyrrolidine Nitrogen

The final step involves the removal of the N-benzyl group to yield the target compound. Catalytic hydrogenation is the method of choice as it is a clean and efficient way to cleave the benzyl group without affecting the Boc protecting group.

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl (1-benzylpyrrolidin-3-yl)methyl(methyl)carbamate (1.0 eq.) in methanol (MeOH).

-

Catalyst Addition: To this solution, carefully add palladium on carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is often of high purity after this step, but can be further purified by chromatography if needed.

Expertise and Rationale: The orthogonality of the benzyl and Boc protecting groups is key to the success of this synthesis. The conditions for hydrogenolysis are mild and will not cleave the acid-sensitive Boc group, ensuring the integrity of the final product.[4]

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.

| Step | Transformation | Key Reagents | Solvent | Typical Yield |

| 1 | Boc Protection | (Boc)₂O, Et₃N | DCM | >90% |

| 2 | N-Methylation | NaH, MeI | THF | 70-85% |

| 3 | N-Debenzylation | H₂, 10% Pd/C | MeOH | >95% |

Visualization of the Synthetic Workflow

The logical flow of the synthesis, from starting material to the final product, is depicted in the following diagram.

// Nodes for each stage Start [label="Start:\n1-Benzyl-3-(aminomethyl)pyrrolidine"]; Protection [label="Step 1:\nBoc Protection"]; Methylation [label="Step 2:\nN-Methylation"]; Deprotection [label="Step 3:\nN-Debenzylation"]; Product [label="Final Product", fillcolor="#EA4335"];

// Workflow connections Start -> Protection [label="Exocyclic Amine"]; Protection -> Methylation [label="Carbamate Formation"]; Methylation -> Deprotection [label="Methyl Group Installed"]; Deprotection -> Product [label="Pyrrolidine NH Free"]; } केंद Caption: Logical workflow for the synthesis of the target molecule.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By employing an orthogonal protection strategy, this three-step sequence allows for the selective functionalization required to obtain the target compound in good overall yield and high purity. The protocols provided are based on well-established chemical transformations and are suitable for implementation in a standard synthetic organic chemistry laboratory. This guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ACS Publications. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. [Link]

-

National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

Sources

(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate structural analysis

An In-Depth Technical Guide to the Structural Analysis of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate

Foreword: Beyond the Structure, Understanding the Potential

(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate is more than a chemical entity defined by its IUPAC name; it is a meticulously designed chiral building block pivotal to modern medicinal chemistry. The pyrrolidine ring, a privileged scaffold, is a cornerstone in numerous FDA-approved drugs, prized for its ability to impart favorable physicochemical properties and orient pharmacophoric elements in three-dimensional space. The addition of an N-Boc-N-methyl-amino group at the stereogenic C3 position provides a protected, nucleophilic handle with defined stereochemistry, ready for elaboration into more complex molecular architectures.[1][2] The carbamate functional group itself is not merely a placeholder; it is integral to controlling reactivity, enhancing membrane permeability, and can even be engineered into self-immolative linkers for targeted drug delivery.[3][4][5]

This guide eschews a simple recitation of analytical data. Instead, it serves as a comprehensive manual for the researcher, offering a multi-faceted strategy for the complete structural elucidation and stereochemical verification of this key intermediate. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required to adapt and troubleshoot. From fundamental spectroscopic confirmation to the nuanced world of conformational dynamics, this document provides a self-validating framework to ensure the absolute integrity of the material destined for the drug discovery pipeline.

Chapter 1: Foundational Structural Characterization

The first principle of any chemical investigation is the unambiguous confirmation of molecular identity. This chapter outlines the primary spectroscopic techniques that, when used in concert, provide a definitive fingerprint of the target molecule.

Molecular Identity and Physicochemical Properties

A summary of the core properties of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate provides the essential baseline for all subsequent analyses.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | PubChem[6] |

| CAS Number | 169750-01-0 | PubChem[6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[6] |

| Molecular Weight | 200.28 g/mol | PubChem[6] |

| Appearance | Typically an oil or low-melting solid | Supplier Data |

Spectroscopic Analysis: The Rationale and Methodology

Spectroscopy provides the irrefutable evidence of atomic connectivity and the presence of key functional groups.

Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry. For this molecule, ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR verifies the carbon skeleton. The key is not just to see the peaks, but to understand what their chemical shifts (δ), multiplicities, and integrations imply about the electronic environment and neighboring atoms.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the overlapping multiplets of the pyrrolidine ring.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

A greater number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is recommended.

-

Data Interpretation and Validation: The spectrum should be consistent with the assigned structure. The presence of rotamers due to hindered rotation around the carbamate C-N bond may lead to peak broadening or duplication, especially at lower temperatures.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (Boc) | ~1.45 (singlet, 9H) | ~80 (quaternary C), ~28.5 (3 x CH₃) | The nine equivalent protons give a strong singlet. The quaternary carbon is deshielded by the adjacent oxygen. |

| N-Methyl | ~2.80 (singlet, 3H) | ~32-35 | The methyl group attached to the carbamate nitrogen appears as a singlet. |

| Pyrrolidine Ring | 1.80 - 3.80 (complex multiplets, 7H total) | ~45-60 (for C2, C4, C5), ~55-65 (for C3) | These protons are diastereotopic and couple to each other, resulting in complex, often overlapping signals. The C3 carbon, attached to two nitrogen atoms, is typically the most downfield of the ring carbons. |

| Carbamate Carbonyl | N/A | ~155-157 | The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield. |

| Pyrrolidine N-H | Variable, broad singlet | N/A | The chemical shift is solvent and concentration-dependent. May exchange with D₂O. |

Expertise & Experience: MS provides a rapid and highly accurate confirmation of the molecular weight. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the protonated molecular ion.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Analysis Mode: Acquire the spectrum in positive ion mode.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

Data Interpretation and Validation:

-

Primary Confirmation: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 201.29. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm of the theoretical value (C₁₀H₂₁N₂O₂⁺).

-

Fragmentation Analysis: A common and diagnostic fragment corresponds to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺), providing further structural validation.

Expertise & Experience: IR spectroscopy is a simple and effective technique for verifying the presence of key functional groups. It is particularly useful for confirming the carbamate and the secondary amine of the pyrrolidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan first.

Data Interpretation and Validation:

-

Carbamate C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ . This is a hallmark of the carbamate carbonyl.

-

Pyrrolidine N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3400 cm⁻¹ .

-

C-H Stretches: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

Chapter 2: Analysis of Stereochemical Integrity

For a chiral building block, confirming the absolute configuration and quantifying its enantiomeric purity is not just a quality control step; it is a prerequisite for its use in any stereospecific synthesis.

The Imperative of Enantiomeric Purity

In drug development, enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Using a starting material with insufficient enantiomeric purity can lead to complex downstream purification challenges and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated method for determining the enantiomeric excess (e.e.) is mandatory.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for separating and quantifying enantiomers. The strategy relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For a molecule like (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate, which contains a basic nitrogen and hydrogen bond donor/acceptor sites, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are the most logical starting points for method development.[7][8][9]

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Screening and Analysis

-

Sample Preparation: Prepare a stock solution of the racemic compound (~1 mg/mL) in a suitable solvent (e.g., isopropanol or methanol). Prepare a separate solution of the (S)-enantiomer sample at the same concentration.

-

Initial Screening Conditions (Example):

-

Column: Chiralcel OD-H (Amylose derivative) or Chirobiotic T (Teicoplanin).

-

Mobile Phase A (Normal Phase): 90:10 Hexane:Isopropanol + 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in a consistent neutral state.

-

Mobile Phase B (Polar Organic): 100% Methanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (where the carbamate absorbs).

-

-

Analysis:

-

Inject the racemic sample to determine the retention times of both enantiomers and the resolution (Rs).

-

Inject the (S)-enantiomer sample to confirm which peak corresponds to the desired enantiomer.

-

If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier, adjust additive concentration).

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Once a validated method with baseline separation (Rs > 1.5) is established, calculate the e.e. using the peak areas from the chromatogram of the sample: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Chapter 3: Advanced Conformational Analysis

While the 2D structure defines connectivity, the 3D conformation governs how a molecule interacts with its biological target. Understanding the conformational preferences of this building block provides invaluable insight for structure-based drug design.

The Dynamics of the Pyrrolidine-Carbamate System

The molecule is not static. Two key dynamic processes dictate its three-dimensional shape:

-

Pyrrolidine Ring Puckering: The five-membered ring is non-planar and rapidly interconverts between various puckered conformations, most commonly described as "envelope" and "twist" forms. This dynamic process, known as pseudorotation, influences the spatial orientation of substituents on the ring.[10]

-

Carbamate Rotational Isomerism: Rotation around the N-CO amide-like bond is hindered due to its partial double-bond character. This can lead to the existence of distinct syn and anti rotamers (rotational isomers), which can have different energies and populations at room temperature.[4][5]

An Integrated Computational and Experimental Strategy

Expertise & Experience: Neither computational modeling nor experimental analysis alone can provide a complete picture. The most powerful approach combines theoretical calculations to predict low-energy conformations with advanced NMR experiments to provide experimental validation.[11] This synergy is a self-validating system: the experimental data grounds the computational model in reality.

Caption: Workflow combining computational and experimental NMR techniques.

Protocol: Conformational Search and DFT Optimization

-

Structure Building: Build the 3D structure of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate using molecular modeling software.

-

Conformational Search: Perform a conformational search using a method like Monte Carlo or molecular dynamics with a suitable force field (e.g., OPLS) to explore the potential energy surface and identify low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers identified and perform full geometry optimization and energy calculation using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Analysis: Analyze the resulting structures to determine the preferred ring pucker and carbamate orientation. Calculate the relative energies of the conformers to estimate their Boltzmann population at a given temperature. Measure the key inter-proton distances in the most stable conformer(s).

Protocol: Acquiring 2D NOESY/ROESY Spectra

-

Sample Preparation: Prepare a slightly more concentrated NMR sample (~15-20 mg) in a degassed deuterated solvent.

-

Experiment Selection: A ROESY experiment is often preferred for molecules of this size as it avoids the complication of zero-crossing NOEs.

-

Acquisition: Run a standard 2D NOESY or ROESY pulse sequence. A mixing time of 300-500 ms is a good starting point.

-

Data Interpretation: The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). By comparing the observed cross-peaks with the inter-proton distances calculated from the DFT-optimized models, one can confirm or refute the predicted dominant conformation. For example, a NOE between the N-methyl protons and a specific proton on the pyrrolidine ring would provide strong evidence for a particular rotational isomer of the carbamate.

Conclusion

The structural analysis of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate is a case study in modern chemical characterization. It requires a holistic approach that integrates multiple analytical techniques, each providing a unique and essential piece of the puzzle. From the foundational confirmation of its chemical formula and connectivity via NMR and MS, to the critical verification of its stereochemical purity by chiral HPLC, and finally to the sophisticated exploration of its 3D conformational landscape, every step is vital. By adhering to the rigorous, rationale-driven methodologies outlined in this guide, researchers and drug development professionals can proceed with confidence, knowing that their chiral building block is of the highest structural and stereochemical integrity, ready to be incorporated into the next generation of innovative therapeutics.

References

-

PubChem. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

Supporting Information for various tert-butyl carbamates. This source provides representative NMR data for similar structures. [Link]

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. This paper shows typical NMR and MS data for Boc-protected amines. [Link]

-

Kozak, J. et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

-

PubChem. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Dal Corso, A. et al. (2022). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Chemistry – A European Journal. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Zhang, T. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

PubChem. tert-Butyl (1-methylpyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Liu, W.-B. et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(11), 6033–6044. [Link]

-

Meyer, F. M. et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]

-

Chemsrc. (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate. Chemical supplier information. [Link]

-

Clavijo, S. et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Magnetic Resonance in Chemistry. [Link]

-

Czyzewski, A. M. et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology. [Link]

-

Jendretzki, A. et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites. [Link]

Sources

- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Chiral Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative, has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its unique structural features, combining a stereochemically defined pyrrolidine ring with a strategically placed Boc-protected secondary amine, offer synthetic chemists precise control over molecular architecture. This technical guide provides an in-depth analysis of its nomenclature, chemical properties, and, most importantly, its application in the synthesis of complex therapeutic agents. We will explore the causality behind its use, detailing the strategic advantages conferred by the Boc protecting group and the chiral pyrrolidine scaffold. Furthermore, this guide will present a detailed, validated workflow for its deprotection and subsequent utilization in the synthesis of a key pharmaceutical intermediate, illustrating its practical utility in drug development.

Compound Nomenclature and Identification

The precise identification of chemical entities is paramount for scientific reproducibility and communication. The compound of focus is systematically named according to IUPAC nomenclature and is also known by several synonyms in commercial and academic literature.

IUPAC Name: tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[1]

Synonyms:

-

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate[1]

-

(R)-3-(N-Boc-N-methylamino)pyrrolidine[1]

-

Carbamic acid, N-methyl-N-[(3R)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

-

tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate

Key Identifiers:

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective application in synthesis, including considerations for solubility, reactivity, and storage.

| Property | Value | Source |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

| Storage | Sealed in a dry, room temperature environment is recommended. | General chemical knowledge |

The Strategic Importance in Medicinal Chemistry

The utility of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in drug discovery is not coincidental; it is a direct result of the strategic advantages offered by its constituent parts: the chiral pyrrolidine scaffold and the tert-butyloxycarbonyl (Boc) protecting group.

The Chiral Pyrrolidine Scaffold: A Privileged Structure

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in successful drugs.[3][4][5] Its prevalence is due to several key factors:

-

Stereochemical Complexity: The pyrrolidine ring in this compound possesses a defined stereocenter at the 3-position (the 'R' configuration). This is critical because enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] The use of a stereochemically pure starting material like this ensures the synthesis of the desired enantiomer of the final drug product, avoiding the need for costly and often inefficient chiral separations later in the synthetic route.

-

Three-Dimensional Diversity: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[3]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug molecule, which is often a challenge in drug development.

The Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its function is to temporarily "mask" the reactivity of the amine group, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The key advantages of the Boc group are:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Orthogonality: The Boc group is "orthogonal" to many other common protecting groups, such as the benzyloxycarbonyl (Cbz) group, meaning that one can be selectively removed in the presence of the other. This is a cornerstone of modern multi-step synthesis.

-

Facile and Clean Deprotection: The Boc group can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), simplifying the purification of the desired amine.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Application in Pharmaceutical Synthesis: A Case Study Approach

The true value of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is demonstrated through its application as a key intermediate in the synthesis of high-value pharmaceutical agents. The deprotected form of this molecule, (R)-3-(methylamino)pyrrolidine, is a crucial component of several drugs.

Deprotection Protocol: Unmasking the Reactive Amine

The first step in utilizing (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is the removal of the Boc protecting group to yield the free secondary amine, (R)-3-(methylamino)pyrrolidine. This is a critical transformation that must be high-yielding and clean to ensure the purity of the intermediate for the subsequent coupling reaction.

Experimental Protocol: Acid-Mediated Boc Deprotection

-

Reaction Setup: To a solution of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as methanol or dioxane, add a solution of hydrochloric acid (e.g., 4M in dioxane, 2-4 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt of (R)-3-(methylamino)pyrrolidine can often be used directly in the next step or can be neutralized with a base and extracted into an organic solvent if the free base is required.

Caption: Workflow for the deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

Case Study: Synthesis of a Key Intermediate for Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[6] The synthesis of Tofacitinib involves the coupling of a chiral piperidine fragment with a pyrrolo[2,3-d]pyrimidine core. While (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is not directly a piperidine, its deprotected product, (R)-3-(methylamino)pyrrolidine, is a closely related and highly valuable chiral amine synthon that exemplifies the utility of such building blocks. The following hypothetical workflow illustrates how the deprotected amine could be utilized in a key synthetic step, drawing parallels from established synthetic routes for similar complex molecules.

Hypothetical Synthetic Step:

Following deprotection, the resulting (R)-3-(methylamino)pyrrolidine can be used in a nucleophilic aromatic substitution (SNA) reaction with a suitable heterocyclic electrophile, such as a chlorinated pyrimidine derivative, which is a common strategy in the synthesis of kinase inhibitors.

Caption: Synthetic utility of the deprotected amine in a key coupling reaction.

The use of the chiral amine ensures the correct stereochemistry in the final product, which is often critical for its biological activity and selectivity.

Conclusion

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a testament to the power of strategic molecular design in modern drug discovery. Its combination of a stereochemically defined pyrrolidine scaffold and a robust Boc-protecting group provides a reliable and versatile tool for the synthesis of complex, chiral drug molecules. The ability to introduce a key chiral amine into a molecular framework with high fidelity and control is a significant advantage in the lengthy and resource-intensive process of drug development. This technical guide has illuminated the fundamental principles that underscore its utility and provided a practical framework for its application, solidifying its status as a valuable asset in the medicinal chemist's toolbox.

References

-

PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Srishylam, V., Devanna, N., & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.

- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.

- Graphical synthetic routes of tofacitinib. (2025, August 7).

- Niraparib synthesis. (n.d.). ChemicalBook.

- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(9), 4459–4471.

- An Improved and Efficient Process for the Preparation of Tofacitinib Citr

- METHODS OF MANUFACTURING OF NIRAPARIB. (2022, July 20).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.

- Tert-butyl (3S)-3-(methylamino)

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Processes for the preparation of Niraparib and intermediates thereof. (n.d.).

- Methods of manufacturing of niraparib. (n.d.).

- Processes for the preparation of niraparib and intermediates thereof. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

-

PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- CAS 392338-15-7 | (R)-tert-Butyl methyl(pyrrolidin-3-yl)

Sources

- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. enamine.net [enamine.net]

- 6. Synthesis of Tofacitinib [cjph.com.cn]

The Pivotal Role of the Carbamate Moiety in Modulating the Biological Activity of Pyrrolidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Protecting Group - The Carbamate as a Key Pharmacophoric Element

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and the ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutic agents.[1] Traditionally, the nitrogen atom of the pyrrolidine ring is often protected during synthesis, with carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being common choices. However, a growing body of evidence reveals that the carbamate group is far more than a mere synthetic accessory. When retained in the final molecule, it can significantly influence or be directly responsible for the compound's biological activity.[3] This guide delves into the multifaceted role of the carbamate moiety in directing the biological profile of pyrrolidine derivatives, exploring their activity across a spectrum of therapeutic areas including antiviral, antibacterial, anticancer, and neuroprotective domains. We will explore how the carbamate group, through its unique electronic and steric properties, can modulate target interactions, improve pharmacokinetic properties, and serve as a critical component of the pharmacophore.

The Carbamate Moiety: A Versatile Modulator of Physicochemical and Biological Properties

The carbamate functional group can be considered a hybrid of an amide and an ester, and this unique structure imparts a range of properties that are highly valuable in drug design.[3] The presence of the carbamate on the pyrrolidine nitrogen can:

-

Influence Lipophilicity and Cell Permeability: By masking the polarity of the secondary amine, the carbamate group can increase the lipophilicity of the pyrrolidine scaffold, potentially enhancing its ability to cross cell membranes.[3]

-

Engage in Hydrogen Bonding: The carbamate moiety contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), allowing for crucial interactions with biological targets.[4]

-

Confer Metabolic Stability: Carbamates are generally more stable to hydrolysis by proteases compared to amide bonds, which can lead to improved in vivo stability and a longer duration of action.[3]

-

Act as a Bioisostere: The carbamate group can serve as a bioisosteric replacement for an amide bond, a common strategy to overcome issues with metabolic instability of peptide-based drugs.

Antiviral Activity: Targeting Viral Entry and Replication

Carbamate-protected pyrrolidines have emerged as a promising class of antiviral agents, with activity demonstrated against a range of viruses. The carbamate moiety, in conjunction with the pyrrolidine scaffold, can play a direct role in inhibiting viral replication and entry.

Mechanism of Action in Antiviral Therapy

The antiviral mechanisms of carbamate-protected pyrrolidines are often virus-specific. For instance, some derivatives have been shown to inhibit viral neuraminidase, an enzyme crucial for the release of new virions from infected cells.[5][6] The carbamate group can participate in key interactions within the enzyme's active site. Other mechanisms may involve the inhibition of viral proteases or RNA polymerases, essential for viral replication.[2][7] For example, pyrrolidine dithiocarbamate has been shown to inhibit the replication of various viruses, including rhinoviruses and influenza virus, by interfering with viral protein expression and gene replication.[8]

Workflow for Antiviral Screening of Carbamate-Protected Pyrrolidines

Caption: Workflow for the discovery and initial mechanistic evaluation of novel antiviral carbamate-protected pyrrolidines.

Quantitative Antiviral Activity Data

The antiviral efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their cytotoxic concentration (CC50). A high selectivity index (SI = CC50/IC50) is desirable for a promising antiviral candidate.

| Compound Class | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Pyrrolidine Derivatives | Influenza A (H3N2) | Neuraminidase Inhibition | 1.56 - 2.71 | Not specified | Not specified | [5] |

| Oseltamivir (Control) | Influenza A (H3N2) | Neuraminidase Inhibition | 1.06 | Not specified | Not specified | [5] |

| Micafungin Derivative (Mi-2) | SARS-CoV-2 | Viral RNA Replication | 5.25 | >64 | >12.2 | [9] |

| Micafungin Derivative (Mi-5) | SARS-CoV-2 | Viral RNA Replication | 6.51 | >64 | >9.8 | [9] |

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol is a representative method for evaluating the ability of carbamate-protected pyrrolidines to inhibit influenza neuraminidase activity.[10][11]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a working solution of recombinant influenza neuraminidase in assay buffer.

-

Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in assay buffer.

-

Prepare a stop solution (e.g., glycine-NaOH buffer, pH 10.2).

-

-

Assay Procedure:

-

Add 25 µL of serially diluted test compound to the wells of a 96-well black microplate.

-

Add 25 µL of the neuraminidase enzyme solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 60 µL of the stop solution to each well.

-

-

Data Analysis:

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antibacterial Activity: Disrupting Essential Bacterial Processes

Carbamate-protected pyrrolidines have also demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains.

Mechanism of Action in Antibacterial Therapy

The antibacterial mechanisms of these compounds can be diverse. Some pyrrolidine derivatives act by inhibiting essential bacterial enzymes. For example, pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[1][12][13] The carbamate-like amide linkage in these molecules plays a crucial role in binding to the active site of the enzyme.[12][13][14] Other mechanisms may involve the disruption of the bacterial cell wall or the inhibition of DNA gyrase.[15] Pyrrolidine dithiocarbamate has been shown to possess antibacterial activity that is dependent on the presence of zinc.[16]

InhA Inhibition by a Pyrrolidine Carboxamide

Caption: Simplified mechanism of InhA inhibition by pyrrolidine carboxamides, leading to the disruption of fatty acid synthesis and bacterial cell death.

Quantitative Antibacterial Activity Data

The antibacterial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Pyrrolidine dithiocarbamate | Porphyromonas gingivalis | 30 | [17] |

| Pyrrolidine dithiocarbamate | Escherichia coli | 400 | [17] |

| Pyrrolidine-substituted carbamic acid derivatives | Staphylococcus aureus ATCC 29213 | 2x MIC inhibits mature biofilm | [18] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of a carbamate-protected pyrrolidine against a bacterial strain.[16]

-

Reagent and Culture Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of twofold dilutions of the compound in sterile broth in a 96-well microtiter plate.

-

Grow the bacterial strain to be tested to the mid-logarithmic phase in an appropriate broth medium.

-

Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Procedure:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.

-

Include a positive control well (bacteria with no compound) and a negative control well (broth only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.

-

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Several carbamate-protected pyrrolidine derivatives have demonstrated promising anticancer activity against various cancer cell lines.[3][19][20][21]

Mechanism of Action in Anticancer Therapy

The anticancer mechanisms of these compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[22] For example, some pyrrolidine derivatives have been shown to induce apoptosis in leukemia cells.[21] The carbamate moiety can be crucial for the interaction with specific cellular targets that trigger these apoptotic pathways. In some cases, the carbamate-protected pyrrolidine may be part of a prodrug strategy, where the carbamate acts as a self-immolative spacer that releases a cytotoxic agent upon cleavage by tumor-specific enzymes.[23][24][25]

Apoptotic Pathway Induced by a Bioactive Compound

Caption: A simplified signaling pathway illustrating the induction of apoptosis by a carbamate-protected pyrrolidine through the activation of a caspase cascade.

Quantitative Anticancer Activity Data

The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cell Line | IC50 (µM) | Reference(s) |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | HeLa (Cervical Cancer) | 0.32 | [19] |

| Tetrazolopyrrolidine-1,2,3-triazole analogue (7i) | HeLa (Cervical Cancer) | 1.80 | [19] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue (37e) | MCF-7 (Breast Cancer) | 17 | [26] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue (37e) | HeLa (Cervical Cancer) | 19 | [26] |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 16 | [26] |

| Doxorubicin (Control) | HeLa (Cervical Cancer) | 18 | [26] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[27][28][29][30]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the carbamate-protected pyrrolidine in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[30]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[30]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Neuroprotective Effects: Combating Oxidative Stress and Inflammation

Carbamate-containing pyrrolidines have also shown promise in the realm of neuroprotection, with potential applications in neurodegenerative diseases and ischemic brain injury.

Mechanism of Action in Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. Pyrrolidine dithiocarbamate (PDTC), for instance, is a well-known antioxidant and an inhibitor of the pro-inflammatory transcription factor NF-κB.[4][31] Studies have shown that PDTC can reduce brain injury in models of neonatal hypoxia-ischemia by activating pro-survival signaling pathways like Akt-GSK and reducing apoptosis.[31] The dithiocarbamate moiety is crucial for its antioxidant and metal-chelating activities, which contribute to its neuroprotective effects.

Neuroprotective Signaling Pathway of PDTC

Caption: PDTC exerts its neuroprotective effects by inhibiting oxidative stress and inflammation while activating pro-survival signaling pathways.

Quantitative Neuroprotective Activity Data

The neuroprotective efficacy can be assessed in various in vivo and in vitro models. The effective dose (ED50) is often used to quantify the in vivo potency.

| Compound | Model | Endpoint | ED50 (mg/kg) | Reference(s) |

| Pyrrolidine dithiocarbamate (PDTC) | Neonatal rat brain hypoxia-ischemia | Reduction of brain tissue loss | 27 | [4] |

Conclusion and Future Perspectives

The carbamate-protected pyrrolidine scaffold has proven to be a remarkably versatile platform for the discovery of novel bioactive compounds. Far from being a simple protecting group, the carbamate moiety is a key player, actively participating in target binding, modulating physicochemical properties, and contributing to the overall pharmacological profile. The diverse range of biological activities, from antiviral and antibacterial to anticancer and neuroprotective effects, underscores the immense potential of this chemical class in drug discovery.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modifications of both the carbamate group and the pyrrolidine ring will be crucial to fine-tune the activity and selectivity of these compounds for specific biological targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more potent and selective drug candidates.

-

Pharmacokinetic Optimization: While carbamates can enhance metabolic stability, a thorough evaluation and optimization of the pharmacokinetic properties of lead compounds will be essential for their successful clinical development.

-

Exploration of New Therapeutic Areas: The versatility of the carbamate-protected pyrrolidine scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.

References

Sources

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 24. air.unimi.it [air.unimi.it]

- 25. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. atcc.org [atcc.org]

- 31. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate as a chiral building block

An In-depth Technical Guide to tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical drugs.[1] Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, and its rigid, three-dimensional structure that allows for precise orientation of functional groups. Within the vast library of pyrrolidine-based synthons, this compound has emerged as a particularly valuable chiral building block. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic application in the construction of complex molecular architectures, with a focus on imparting specific stereochemistry crucial for biological activity.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1] Found in the essential amino acids proline and hydroxyproline, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its utility as a versatile synthetic handle, has led to its incorporation into a wide range of approved therapeutics, from antiviral agents to central nervous system drugs.[1]

The development of enantiomerically pure pyrrolidine derivatives is a key objective in chemical synthesis, as the biological effects of a drug are often dictated by its absolute stereochemistry.[1][2] Methods such as catalytic asymmetric 1,3-dipolar cycloadditions and enantioselective C-H aminations have been developed to access these valuable skeletons with high efficiency and stereocontrol.[1][3] this compound, available in both (R) and (S) forms, is a prime example of a "chiral pool" reagent that provides medicinal chemists with a reliable and strategically functionalized starting material.

Its structure is notable for three key features:

-

A defined stereocenter at the C3 position of the pyrrolidine ring.

-

A differentially protected diamine motif: The exocyclic primary amine is protected as a Boc-carbamate, while the endocyclic secondary amine remains free for subsequent functionalization.

-

The Boc (tert-butyloxycarbonyl) protecting group: This group is stable under a wide range of conditions but can be selectively and cleanly removed under acidic conditions, enabling orthogonal synthetic strategies.[4]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics, with data compiled for the common (R)-enantiomer.

| Property | Value |

| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[5] |

| Molecular Formula | C₁₀H₂₀N₂O₂[5] |

| Molecular Weight | 200.28 g/mol [5] |

| CAS Number | 392338-15-7 ((R)-enantiomer)[5][6] |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Boiling Point | ~289.8 °C (Predicted)[7] |

| Density | ~1.02 g/cm³ (Predicted)[7] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1[5] |

Spectroscopic analysis is essential for confirming the identity and purity of the building block. Key expected signals include:

-

¹H NMR: A characteristic singlet around 1.4 ppm for the nine protons of the tert-butyl group, signals for the pyrrolidine ring protons, and a singlet for the N-methyl group.

-

¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and another around 155 ppm for the carbamate carbonyl carbon.

-

Mass Spectrometry: An exact mass of 200.1525 Da with a prominent [M+H]⁺ ion at m/z 201 in ESI-MS.[5]

Synthesis and Access to Enantiopure Material

The provision of enantiomerically pure starting materials is paramount in pharmaceutical synthesis. This building block can be prepared via several strategies, primarily involving either asymmetric synthesis from achiral precursors or synthesis from the chiral pool followed by functional group manipulation.

Chiral Pool Synthesis

A common and efficient strategy is to begin with a readily available, enantiopure starting material like (S)- or (R)-glutamic acid. This approach leverages the inherent stereochemistry of the natural product to establish the desired configuration in the final pyrrolidine ring.

Caption: A generalized synthetic pathway from the chiral pool.

Chiral Resolution

Alternatively, a racemic version of 3-(methylaminomethyl)pyrrolidine can be synthesized, followed by resolution of the enantiomers. This is often achieved through the formation of diastereomeric salts using a chiral acid.